Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate
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Description
Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a useful research compound. Its molecular formula is C19H36N2O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, with the CAS number 1439908-06-1, is a compound belonging to the class of spirocyclic carbamates. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 256.34 g/mol
- CAS Number : 1439908-06-1
The compound features a spirocyclic structure, which is characterized by the presence of two rings that share a single atom. This configuration can influence its biological activity by affecting how the molecule interacts with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research suggests that compounds in this class may exhibit:
- Antimicrobial Properties : Initial studies indicate potential efficacy against certain bacterial strains, suggesting a role in antibiotic development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary data suggest that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Studies :
- Cytotoxicity Testing :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]decan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3/c1-6-15(7-2)13-21-10-8-19(9-11-21)12-16(14-23-19)20-17(22)24-18(3,4)5/h15-16H,6-14H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUMSWKBPRPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC2(CC1)CC(CO2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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